

A Comparative Analysis of Mahanimbine's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mahanimbine**

Cat. No.: **B1675914**

[Get Quote](#)

Mahanimbine, a carbazole alkaloid isolated from the leaves of the curry tree (*Murraya koenigii*), has emerged as a significant compound of interest in oncological research.[\[1\]](#)[\[2\]](#) Extensive studies have demonstrated its cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. This guide provides an objective comparison of **Mahanimbine**'s anticancer performance, supported by experimental data from multiple studies. It details the compound's efficacy, delineates the molecular pathways it modulates, and offers standardized protocols for the key experiments used in its validation.

Data Presentation: A Quantitative Overview

The anticancer activity of **Mahanimbine** varies across different cancer types, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic effects and the molecular mechanisms observed in various cell lines, providing a basis for comparative evaluation.

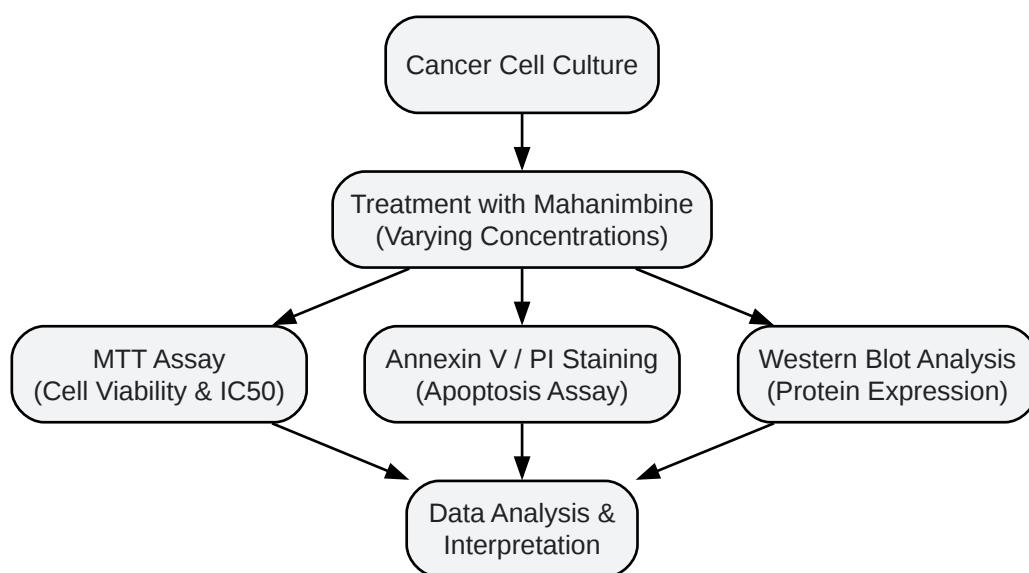
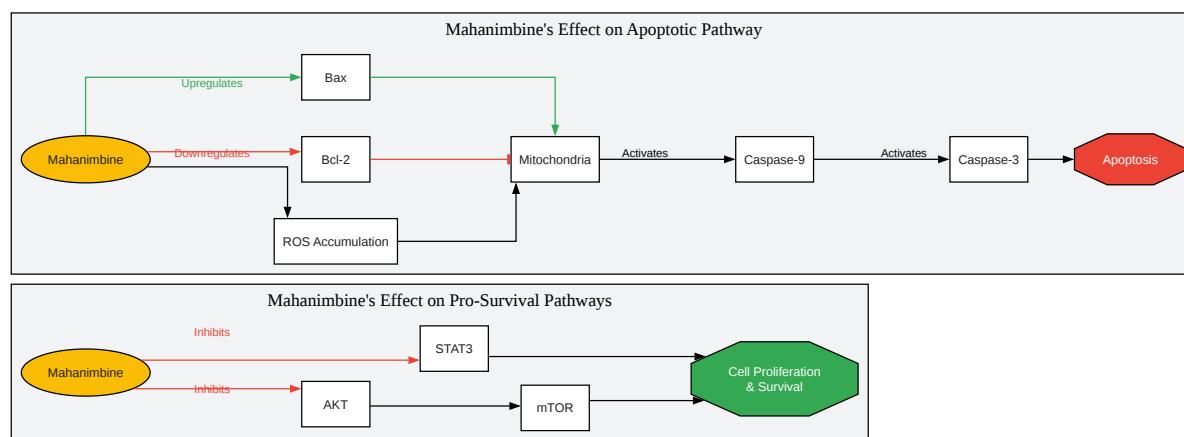
Table 1: Comparative Cytotoxicity (IC50) of **Mahanimbine** in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (µM)	Notes
Pancreatic Cancer	Capan-2	3.5	-
SW1190	3.5	-	
BxPC3	16	-	
HPAFII	32	-	
CFPAC1	64	-	
Breast Cancer	MCF-7	14	After 48h treatment.
MDA-MB-231	21.5		After 48h treatment.
Lung Cancer	A549	28.0	After 48h treatment.
H1299	26.7		After 48h treatment.
Colon Cancer	HCT116 (p53wt)	12.6	-
HCT (p53null)	13.9	-	
SW480 (p53mut)	16.6	-	
Leukemia	MOLT-3	10.6	After 48h treatment.
K562	13.0		After 48h treatment.
Bladder Cancer	Hs172.T	32.5	-
Oral Squamous	CLS-354	15.1	-
Normal Cells	hTRET-HPNE (Pancreatic)	110	Shows selectivity for cancer cells.
MCF-10A (Mammary)	30.5		Shows selectivity for cancer cells.

Data compiled from multiple sources.[1][3][4][5]

Table 2: Summary of **Mahanimbine**'s Molecular Effects on Cancer Cell Lines

Cell Line(s)	Cancer Type	Key Molecular Effects
Capan-2, SW1190	Pancreatic	Induces G0/G1 cell cycle arrest and apoptosis; Inhibits AKT/mTOR and STAT3 signaling pathways; Downregulates Bcl-2 and upregulates Bax.[3][6]
A549	Lung	Activates ROS-dependent intrinsic apoptotic pathway; Induces G0/G1 cell cycle arrest; Upregulates Bax and downregulates Bcl-2; Triggers autophagy.[7]
MCF-7	Breast	Induces mitochondria-mediated apoptosis via loss of mitochondrial membrane potential and ROS accumulation; Activates caspases -9, -3/7; Suppresses cell invasion by inhibiting MMP-2 and MMP-9.[1][8]



Modulation of Signaling Pathways

Mahanimbine exerts its anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

In pancreatic cancer cells, **Mahanimbine** has been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways.[3][6] This inhibition disrupts downstream processes that promote cell growth and proliferation.

In lung and breast cancer cells, **Mahanimbine**'s primary mechanism involves the induction of the intrinsic apoptotic pathway.[1][2][7] This is often initiated by an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] The process is characterized by a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, which

ultimately activates caspase cascades (like Caspase-9 and -3) that execute programmed cell death.[1][3][7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Analysis of Mahanimbine's Anticancer Efficacy Across Diverse Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675914#validation-of-mahanimbine-s-anticancer-effects-in-different-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com